

Biological activities of ginkgolic acid derivatives (C13:0, C17:1)

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Compound of Interest

Compound Name: Ginkgolic acid II

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An In-depth Technical Guide to the Biological Activities of Ginkgolic Acid Derivatives (C13:0, C17:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolic acids are a class of alkylphenolic acids found in the leaves and seeds of the Ginkgo biloba tree.^{[1][2][3][4]} These natural compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide focuses on two specific derivatives, ginkgolic acid C13:0 and C17:1, providing a comprehensive overview of their biological effects, quantitative data, and the experimental methodologies used to elucidate these activities. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of ginkgolic acid C13:0 and C17:1 have been quantified across various assays, providing valuable insights into their potency and potential therapeutic applications. The following tables summarize the key quantitative data for each derivative.

Table 1: Quantitative Biological Activities of Ginkgolic Acid C13:0

Biological Activity	Assay/Model	Target/Organism	Quantitative Value	Reference(s)
Antimicrobial	Minimum Inhibitory Concentration (MIC)	Streptococcus mutans	4 µg/mL	[1][5]
Minimum Bactericidal Concentration (MBC)	Streptococcus mutans	8 µg/mL	[1][5]	
Biofilm Inhibition (MBIC50)	Streptococcus mutans	4 µg/mL	[5]	
Biofilm Reduction (MBRC50)	Streptococcus mutans (1-day old biofilm)	32 µg/mL	[5]	
Enzyme Inhibition	PI3Kδ Inhibition	Enzyme Assay	PI3Kδ	IC50: 2.49 µM
Tyrosinase Inhibition	Enzyme Assay	Mushroom Tyrosinase	IC50: 2.8 mg/mL	
KPC-2 Inhibition	Enzyme Assay	Purified KPC-2 protein	IC50: 4.748 µg/mL	
KPC-2 Inhibition	Enzyme Assay	KPC-2 in culture medium	IC50: 2.096 µg/mL	
Protein Tyrosine Phosphatase (PTPN9) Inhibition	Enzyme Assay	PTPN9	Ki: 53 µM	
Protein Tyrosine Phosphatase (DUSP9) Inhibition	Enzyme Assay	DUSP9	Ki: 2.5 µM	

Anti-inflammatory	Mast Cell Degranulation Inhibition	RBL-2H3 mast cells	IgE/BSA-induced degranulation	IC50: 2.40 μ M
Antiparasitic	Anthelmintic Efficacy	European eels infected with <i>Paradactylogyrus</i>	<i>Paradactylogyrus</i>	ED50: 0.72 mg/L

Table 2: Quantitative Biological Activities of Ginkgolic Acid C17:1

Biological Activity	Assay/Model	Target/Organism/Cell Line	Quantitative Value	Reference(s)
Anticancer	Cytotoxicity	SMMC-7721 (human hepatocellular carcinoma)	IC50: 8.5 μ g/mL	[6]
Cytotoxicity	U266 (multiple myeloma)	IC50: ~64 μ M		
Enzyme Inhibition	Fatty Acid Synthase (FAS) Inhibition	Enzyme Assay	Fatty Acid Synthase	IC50: 10.5 μ M
Antiviral	Anti-SARS-CoV-2-S pseudovirus activity	hACE2/HEK293 T cells	SARS-CoV-2-S pseudovirus	IC50: 79.43 μ M
Cytotoxicity (in antiviral assay)	hACE2/HEK293 T cells	CC50: 130.8 μ M		
Antimicrobial	Biofilm Inhibition	<i>Escherichia coli</i> O157:H7 (EHEC)	Biofilm formation	Significant inhibition at 5 μ g/mL
Biofilm Inhibition	<i>Staphylococcus aureus</i>	Biofilm formation	Significant inhibition at 5 μ g/mL	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ginkgolic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.^[7] The intensity of the purple color is directly proportional to the number of viable cells.
- Protocol:
 - Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5×10^4 cells/well) in 100 μ L of culture medium.
 - Treatment: After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the ginkgolic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
 - MTT Addition: Following the incubation period, add 10-20 μ L of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.^[7]
 - Formazan Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.^[7] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
 - Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm). A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Migration and Invasion Assessment: Transwell Assay

The Transwell assay, also known as the Boyden chamber assay, is used to evaluate the migratory and invasive potential of cells in vitro.

- **Principle:** Cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores towards the chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), which mimics the basement membrane and requires cells to degrade the matrix to migrate.
- **Protocol:**
 - **Insert Preparation:** For migration assays, rehydrate the Transwell inserts (typically with 8 μm pores) with serum-free medium. For invasion assays, coat the upper surface of the membrane with a thin layer of ECM gel and allow it to solidify.
 - **Cell Seeding:** Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 1×10^5 cells) into the upper chamber of each insert.
 - **Chemoattractant Addition:** Fill the lower chamber of the 24-well plate with medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.
 - **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration or invasion (e.g., 24 hours).
 - **Removal of Non-migrated/Non-invaded Cells:** After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
 - **Fixation and Staining:** Fix the cells that have migrated to the lower surface of the membrane with a fixative solution (e.g., methanol or 4% paraformaldehyde). Stain the fixed cells with a staining solution such as crystal violet.

- Quantification: Wash the inserts to remove excess stain and allow them to air dry. The stained cells can be visualized and counted under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader. The results are typically expressed as the number of migrated/invaded cells per field or as a percentage of the control.

Protein Expression and Phosphorylation Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation.

- Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target protein (e.g., total STAT3 or phospho-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The enzyme catalyzes a chemiluminescent reaction, and the resulting signal is detected.
- Protocol:
 - Cell Lysis: Treat cells with ginkgolic acid derivatives for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
 - Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
 - SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
 - Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. For detecting phosphorylated proteins, specific phospho-antibodies (e.g., anti-phospho-STAT3 (Tyr705)) are used.
- **Washing:** Wash the membrane three times with TBST to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
- **Signal Detection:** After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
- **Analysis:** The intensity of the bands is quantified using densitometry software. The expression of the protein of interest is often normalized to a loading control (e.g., β -actin or GAPDH). For phosphorylation analysis, the level of the phosphorylated protein is typically normalized to the total protein level.

Antimicrobial Susceptibility Testing: MIC and MBC Assays

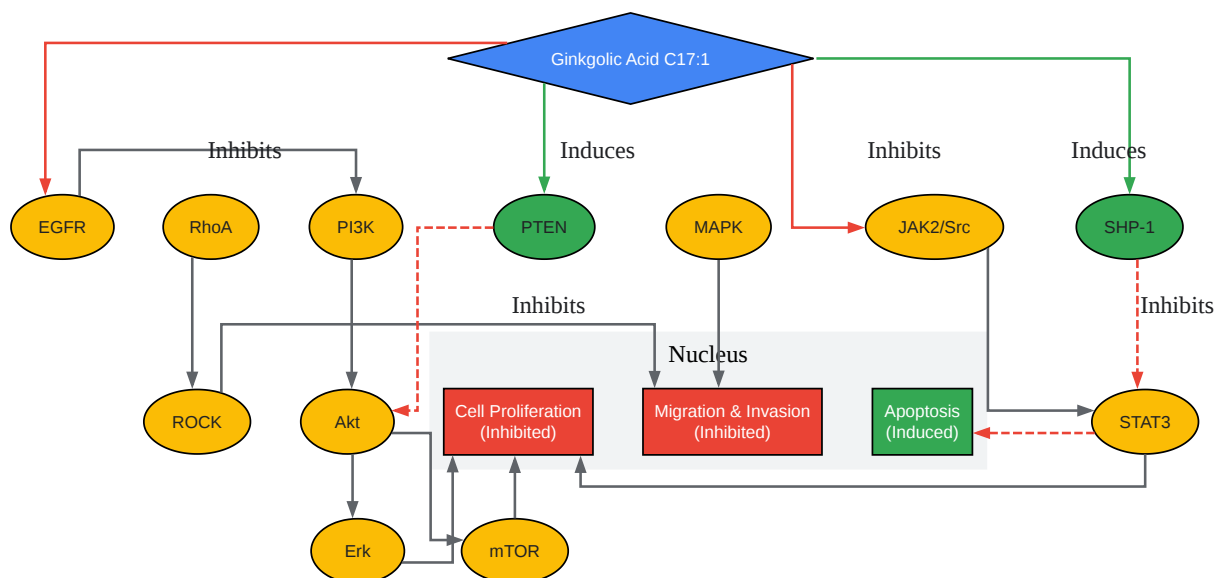
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are used to determine the antimicrobial activity of a compound.

- **Principle:**
 - **MIC:** The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
 - **MBC:** The lowest concentration of an antimicrobial agent that kills 99.9% of the original inoculum.
- **Protocol (Broth Microdilution Method):**
 - **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

- **Serial Dilution:** Perform a two-fold serial dilution of the ginkgolic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
- **Inoculation:** Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
- **MBC Determination:** To determine the MBC, take an aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed. Spread these aliquots onto agar plates.
- **Incubation of Plates:** Incubate the agar plates at 37°C for 24 hours.
- **MBC Reading:** The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Signaling Pathways and Mechanisms of Action

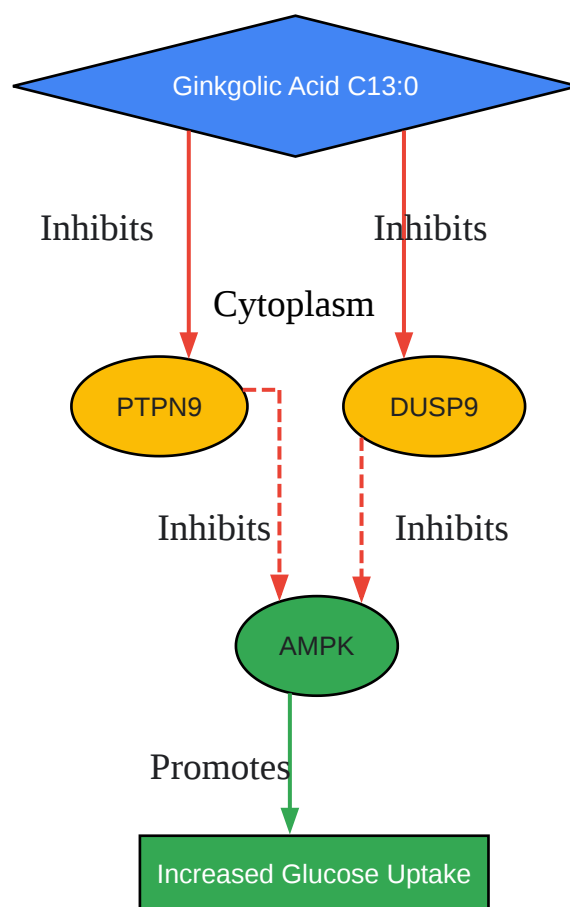
Ginkgolic acid C13:0 and C17:1 exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected.



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Caption: Anticancer signaling pathways modulated by Ginkgolic Acid C17:1.

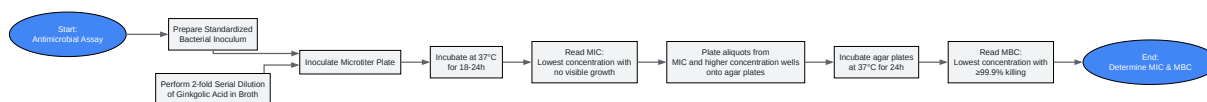
Ginkgolic acid C17:1 exhibits its anticancer effects through the modulation of several key signaling pathways.^[1] It has been shown to inhibit the activation of the MAPK/MMP, Rho/Rho-associated protein kinase, and PI3K/Akt/mTOR signaling pathways, which are crucial for cell proliferation, migration, and invasion.^{[1][5]} Furthermore, Ginkgolic acid C17:1 can suppress both constitutive and inducible STAT3 activation.^[8] This is achieved, in part, by inhibiting upstream kinases like JAK2 and Src, and by inducing the expression of protein tyrosine phosphatases PTEN and SHP-1, which negatively regulate the STAT3 pathway.^[8] The downregulation of these pro-survival and pro-proliferative pathways ultimately leads to the induction of apoptosis and the inhibition of tumor growth.^[1]



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Caption: Antidiabetic signaling pathway of Ginkgolic Acid C13:0.

Ginkgolic acid C13:0 has demonstrated potential antidiabetic properties by targeting protein tyrosine phosphatases (PTPs) that are associated with insulin resistance.[9] Specifically, it inhibits PTPN9 and DUSP9.[8][9] The inhibition of these phosphatases leads to an increase in the phosphorylation and activation of AMP-activated protein kinase (AMPK).[10][9] Activated AMPK is a key regulator of cellular energy homeostasis and promotes glucose uptake in muscle and adipose tissues, thereby contributing to the antidiabetic effects of Ginkgolic acid C13:0.[10][9]



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Caption: Experimental workflow for MIC and MBC determination.

Conclusion

Ginkgolic acid derivatives C13:0 and C17:1 exhibit a broad spectrum of potent biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory effects. Their mechanisms of action involve the modulation of multiple critical signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into these compounds holds promise for the development of novel therapeutic agents for a range of diseases. However, it is important to note that ginkgolic acids have also been associated with toxicity, and their concentration is regulated in standardized Ginkgo biloba extracts.[2][4] Therefore, future research should also focus on understanding and mitigating any potential adverse effects.

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